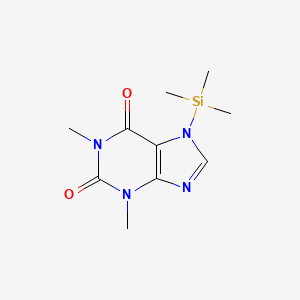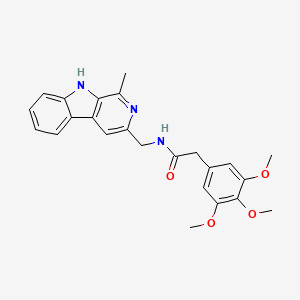
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methoxyimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-methoxyurea: Shares a similar structure but differs in the functional group attached to the imidazolidinone ring.
1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of an imidazolidinone ring.
1-(3,4-Dichlorophenyl)pyrrolidine: Features a pyrrolidine ring, offering different chemical properties and applications.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is unique due to its specific combination of the dichlorophenyl group and the methoxyimidazolidinone moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52420-23-2 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
LVDRWFLRGJHTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCN(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)




